4-Chloro-N-ethyl-N-phenylbenzene-1-carbothioamide
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Overview
Description
4-Chloro-N-ethyl-N-phenylbenzene-1-carbothioamide is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chloro group, an ethyl group, and a phenyl group attached to a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-ethyl-N-phenylbenzene-1-carbothioamide typically involves the reaction of 4-chlorobenzoyl chloride with N-ethyl-N-phenylthiourea. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbothioamide linkage. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-ethyl-N-phenylbenzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-ethyl-N-phenylbenzene-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-N-ethyl-N-phenylbenzene-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-methyl-N-phenylbenzene-1-carbothioamide
- 4-Chloro-N-ethyl-N-(4-methylphenyl)benzene-1-carbothioamide
- 4-Chloro-N-ethyl-N-(4-chlorophenyl)benzene-1-carbothioamide
Uniqueness
4-Chloro-N-ethyl-N-phenylbenzene-1-carbothioamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of the ethyl group and the phenyl group on the carbothioamide moiety can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
92507-98-7 |
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Molecular Formula |
C15H14ClNS |
Molecular Weight |
275.8 g/mol |
IUPAC Name |
4-chloro-N-ethyl-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C15H14ClNS/c1-2-17(14-6-4-3-5-7-14)15(18)12-8-10-13(16)11-9-12/h3-11H,2H2,1H3 |
InChI Key |
CPVYDUYUZFWQSS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=S)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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